molecular formula C8H11N3O2 B2443782 OC(=O)C1=NN2Cccncc2=C1 CAS No. 1824129-50-1

OC(=O)C1=NN2Cccncc2=C1

Cat. No. B2443782
CAS RN: 1824129-50-1
M. Wt: 181.195
InChI Key: TVDUCYSXZIDQRT-UHFFFAOYSA-N
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Description

The compound “OC(=O)C1=NN2Cccncc2=C1” is a chemical compound that belongs to the pyridine-2,6-dione group. The SMILES notation is a line notation method to represent molecules as well as reactions . In this notation, single, double, and triple bonds are represented by the symbols -, =, and #, respectively .

Scientific Research Applications

XPS Analysis in Material Science

  • Correlation of Chemical States : X-ray photoelectron spectroscopy (XPS) has been used to investigate the inconsistencies between O1s/C1s intensities and oxygen concentration in anodically oxidized glass-like carbon samples. This study highlights the importance of considering the asymmetric peak shape of the C1s spectrum for precise curve fitting, suggesting potential applications in analyzing the surface chemistry of materials similar to "OC(=O)C1=NN2Cccncc2=C1" (Yumitori, 2000).

Oxygen Ion Conduction in Materials

  • Oxygen Ion Conductivity : The unique nano-porous structure of 12CaO·7Al2O3 and its ability to encage various oxygen-related species demonstrate fast oxygen-ion conductivity. Such materials have been studied for their oxygen ion conduction mechanisms, indicating potential applications in energy conversion and storage technologies (Hosono et al., 2009).

Advanced Photocatalytic Materials

  • Visible-Light-Driven Photocatalysis : Oxygen-enriched carbon nitride polymers have shown high selectivity and efficiency in the photocatalytic reduction of molecular oxygen to hydrogen peroxide under visible light. This represents a green and eco-friendly strategy for H2O2 synthesis, suggesting potential applications in environmental remediation and energy production (Wei et al., 2018).

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(13)7-4-6-5-9-2-1-3-11(6)10-7/h4,9H,1-3,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDUCYSXZIDQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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